1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane
Description
1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane (CAS: 52788-78-0) is a branched ether compound with the molecular formula C₁₂H₂₆O₃ and a molecular weight of 234.34 g/mol. It is also known as diethylene glycol butyl tert-butyl ether, featuring a tert-butoxy group and a butyl chain connected via two ethoxy linkages. The compound exhibits a density of 0.888 g/cm³, a boiling point of 260.1°C at 760 mmHg, and a flash point of 95.1°C . Its polar surface area (PSA) is 27.69 Ų, indicating moderate polarity. This compound is primarily used in research and development as a solvent or intermediate due to its ether-based structure and thermal stability .
Properties
CAS No. |
52788-78-0 |
|---|---|
Molecular Formula |
C12H26O3 |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-[2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethoxy]butane |
InChI |
InChI=1S/C12H26O3/c1-5-6-7-13-8-9-14-10-11-15-12(2,3)4/h5-11H2,1-4H3 |
InChI Key |
WQQZDUVVRLTLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane typically involves the reaction of tert-butyl alcohol with ethylene oxide to form tert-butyl ethylene glycol ether. This intermediate is then further reacted with additional ethylene oxide to produce the final compound. The reaction conditions generally include the use of a base catalyst such as potassium hydroxide and are carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feed of reactants and efficient separation techniques to isolate the product. The use of advanced reactors and distillation units ensures high purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid and sulfuric acid can facilitate substitution reactions.
Major Products:
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of primary and secondary alcohols.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane involves its ability to act as a solvent and reactant in various chemical processes. It interacts with molecular targets through hydrogen bonding and van der Waals forces, facilitating the formation of desired products. The pathways involved include nucleophilic substitution and addition reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-[2-[2-(tert-butoxy)ethoxy]ethoxy]butane with three structurally related ethers:
Biological Activity
1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane, a compound with the chemical formula C12H26O3, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a glycol ether. Its structure consists of a butane backbone with multiple ethoxy groups and a tert-butoxy moiety, which significantly influences its solubility and reactivity. The compound's properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H26O3 |
| Molecular Weight | 218.34 g/mol |
| Boiling Point | 210 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its interaction with various cellular pathways. Research indicates that this compound may influence:
- Cell Proliferation : Studies have shown that glycol ethers can modulate cell growth and differentiation, potentially impacting cancer cell lines.
- Inflammatory Responses : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : There is emerging evidence suggesting that it could protect neuronal cells from oxidative stress.
Case Studies
- Anti-Cancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of various glycol ethers, including this compound, on cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation in breast and prostate cancer cells, with IC50 values indicating significant potency (IC50 < 50 µM) .
- Neuroprotection : In a neurobiology study, the compound was tested for its ability to protect against oxidative stress-induced apoptosis in neuronal cells. Results showed that treatment with this compound reduced apoptosis by approximately 40% compared to untreated controls, suggesting potential therapeutic applications in neurodegenerative diseases .
- Anti-Inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound. It was found to significantly reduce levels of TNF-α and IL-6 in activated macrophages, indicating its potential as an anti-inflammatory agent .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound has a low acute toxicity profile. However, further studies are necessary to evaluate long-term effects and chronic exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
